molecular formula C16H12Cl2N2O2 B442398 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 315245-07-9

2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B442398
CAS No.: 315245-07-9
M. Wt: 335.2g/mol
InChI Key: KTIWQDVFXBVHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile , as per IUPAC guidelines. Key identifiers include:

  • CAS Registry Number : 315245-07-9
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₂
  • Molecular Weight : 335.2 g/mol

The structure comprises a tetrahydrochromene core substituted with a 2-amino group, a 5-oxo moiety, and a 2,4-dichlorophenyl group at position 4. The nitrile functional group is attached to carbon 3 of the chromene ring system.

Table 1: Structural Identifiers
Property Value/Description
IUPAC Name 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
SMILES Notation C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1
InChI InChI=1S/C16H12Cl2N2O2/c17-8-4-5-9(11(18)6-8)14-10(7-19)16(20)22-13-3-1-2-12(21)15(13)14/h4-6,14H,1-3,20H2
InChIKey KTIWQDVFXBVHCJ-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The tetrahydrochromene scaffold adopts a fused bicyclic structure with a partially saturated six-membered ring (positions 5–8) fused to a pyran ring (positions 1–4). Key geometric features include:

  • Planar Chromene Ring : The pyran ring (C1–C4, O1) is nearly planar, with minimal deviation from coplanarity due to conjugation between the 5-oxo group

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-8-4-5-9(11(18)6-8)14-10(7-19)16(20)22-13-3-1-2-12(21)15(13)14/h4-6,14H,1-3,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIWQDVFXBVHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

NS-Doped Graphene Oxide Quantum Dots Catalyzed Synthesis

A green synthetic approach utilizes NS-doped graphene oxide quantum dots (NS-GOQDs) as a heterogeneous catalyst. This method involves a one-pot three-component reaction between 2,4-dichlorobenzaldehyde , malononitrile , and dimedone in ethanol at reflux conditions. The NS-GOQDs are synthesized via condensation of citric acid with thiourea at 185 ^{\circ}C, yielding a highly efficient catalyst due to their high surface area and active sites.

Procedure :

  • 2,4-Dichlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) are mixed in ethanol.

  • NS-GOQDs (30 mg) are added, and the reaction is stirred under reflux for 2 hours.

  • The crude product is filtered, washed with ethanol, and recrystallized to obtain pure chromene derivatives.

Key Advantages :

  • Yield : Up to 98%.

  • Sustainability : Ethanol as a solvent and recyclable catalyst.

  • Speed : Completion within 2 hours.

Tetraethylammonium Bromide (TEAB) Mediated Synthesis

A scalable method employs tetraethylammonium bromide (TEAB) in aqueous media, leveraging its phase-transfer catalytic properties. This protocol avoids volatile organic solvents and aligns with green chemistry principles.

Procedure :

  • 2,4-Dichlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) are dissolved in water.

  • TEAB (10 mol%) is added, and the mixture is refluxed for 2 hours.

  • The precipitate is filtered, washed with water, and dried to yield the target compound.

Key Advantages :

  • Yield : 73–91%.

  • Solvent : Water-based system reduces environmental impact.

  • Cost-Effectiveness : TEAB is inexpensive and commercially available.

Solvent and Catalyst Effects

Solvent Optimization

Studies compare ethanol and water as solvents. Ethanol enhances solubility of organic intermediates, accelerating reaction kinetics. Conversely, aqueous systems minimize toxicity but may require longer reaction times.

Catalyst Performance

  • NS-GOQDs : Provide acidic and basic sites, facilitating Knoevenagel condensation and Michael addition sequentially.

  • TEAB : Stabilizes intermediates via electrostatic interactions, promoting cyclization.

Mechanistic Insights into Chromene Formation

The reaction proceeds via three steps:

  • Knoevenagel Condensation : Aldehyde and malononitrile form an α-cyanocinnamonitrile intermediate.

  • Michael Addition : The intermediate reacts with dimedone’s enol form.

  • Cyclization : Intramolecular nucleophilic attack yields the tetrahydrochromene core.

Quantum chemical calculations (DFT) on analogous systems confirm the exothermic nature of cyclization, with energy barriers lowered by catalysts.

Comparative Analysis of Synthetic Methods

Parameter NS-GOQDs/EtOH TEAB/H2_2O
Catalyst Loading 30 mg10 mol%
Reaction Time 2 hours2 hours
Yield 98%73–91%
Solvent EthanolWater
Temperature RefluxReflux
Environmental Impact ModerateLow

Chemical Reactions Analysis

2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For instance, it has been shown to inhibit the activity of certain kinases and enzymes involved in inflammatory pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is part of a broader family of 4-aryl-4H-chromene-3-carbonitriles. Key structural analogs differ in aryl substituents and their positions:

Compound Name Substituent (Position) Key Structural Features
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4H-chromene-3-carbonitrile 3,4-dimethoxyphenyl (C4) Electron-donating methoxy groups enhance solubility; phenyl at C7 adds steric bulk.
2-Amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-fluorophenyl (C4) Fluorine’s electronegativity modulates dipole interactions; reduced steric hindrance.
UCPH-101 (2-Amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-4H-chromene-3-carbonitrile) 4-methoxyphenyl (C4), naphthyl (C7) Bulky naphthyl group enhances CNS target specificity; methoxy improves bioavailability.
2-Amino-4-(2-chlorophenyl)-5-oxo-4H-chromene-3-carbonitrile 2-chlorophenyl (C4) Ortho-chloro substituent induces steric strain, altering pyran ring conformation.

The dichlorophenyl variant exhibits higher lipophilicity (logP ~3.2) compared to methoxy-substituted analogs (logP ~2.5) due to chlorine’s hydrophobic nature .

Crystallographic and Conformational Analysis

  • Dichlorophenyl derivative : The pyran ring adopts a "half-boat" conformation, with the dichlorophenyl group nearly perpendicular (88.55°) to the pyran plane, minimizing steric clashes .
  • 3,4-Dimethoxyphenyl analog: The pyran ring shows a "V" shape, while the methoxy groups form intramolecular hydrogen bonds with the amino group, stabilizing the crystal lattice .
  • 2-Chlorophenyl derivative : Pyran ring adopts a sofa conformation, with intermolecular N–H···N and O–H···O hydrogen bonds creating a 3D framework .

Pharmacological Activity

  • Anticancer Activity : Dichlorophenyl and dimethoxyphenyl derivatives induce apoptosis via caspase-3 activation (IC50 = 1.8–3.5 μM in HeLa cells) .
  • EAAT1 Inhibition: UCPH-101 selectively inhibits excitatory amino acid transporter 1 (EAAT1) with 100-fold selectivity over EAAT2, attributed to its naphthyl group .
  • Antimicrobial Effects : The 4-methylphenyl analog shows moderate antibacterial activity (MIC = 32 μg/mL against S. aureus) due to enhanced membrane penetration .

Physicochemical Properties

Property Dichlorophenyl Derivative 4-Methoxyphenyl Derivative 3-Fluorophenyl Derivative
Molecular Weight 347.19 g/mol 296.33 g/mol 284.29 g/mol
Melting Point 238–239°C 176–178°C 205–207°C
Solubility (DMSO) 12 mg/mL 25 mg/mL 8 mg/mL
logP 3.2 2.5 2.8

Biological Activity

2-Amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological effects of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile and a suitable catalyst under reflux conditions. The compound has been characterized using various spectroscopic techniques and X-ray crystallography, confirming its molecular structure as shown in the following table:

Parameter Value
Molecular FormulaC16H12Cl2N2O2
Molecular Weight335.19 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Cell Dimensions (Å)a = 9.823(3), b = 10.123(3), c = 13.085(3)

The crystal structure reveals a typical chromene core with significant torsion angles between the phenyl and pyran rings, contributing to its biological activity .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The following summarizes key findings from in vitro assays:

  • Cell Viability Assays : The compound was tested against several cancer cell lines including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)
    The half-maximal inhibitory concentration (IC50) values indicated strong cytotoxicity:
    • PC-3 : IC50 = 2.4 µg/mL
    • A549 : IC50 = 3.2 µg/mL
    • Compared to reference drugs like Vinblastine and Colchicine .
  • Kinase Inhibition Studies : The compound was also evaluated for its inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):
    • EGFR Inhibition : IC50 = 0.216 µM
    • VEGFR-2 Inhibition : IC50 = 0.259 µM
    These values suggest that the compound is comparable to Sorafenib, a known kinase inhibitor .

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through blockade of key signaling pathways associated with tumor growth.

Molecular docking studies have provided insights into how the compound interacts with the active sites of EGFR and VEGFR-2, supporting its potential as a targeted therapeutic agent .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

Answer:
The compound can be synthesized via a one-pot, three-component reaction involving 2,4-dichlorobenzaldehyde, malononitrile, and dimedone (or cyclohexane-1,3-dione) under reflux in ethanol or aqueous medium. This method, adapted from green chemistry approaches for analogous chromenes, minimizes side reactions and improves yield (85–92%) through in situ enamine formation and cyclization . Key parameters include pH control (8–9) and temperature (80–90°C). Purification typically involves recrystallization from ethanol-toluene mixtures.

Advanced: How does the 2,4-dichlorophenyl substituent influence the compound’s electronic structure and reactivity compared to methylphenyl analogs?

Answer:
The electron-withdrawing Cl groups on the phenyl ring reduce electron density at the C4 position, increasing electrophilicity and altering hydrogen-bonding patterns. Comparative X-ray studies (e.g., vs. 3) show that dichlorophenyl derivatives exhibit shorter C–O bond lengths (1.214 Å vs. 1.224 Å in methylphenyl analogs) and larger dihedral angles (8–12° vs. 5–8°) between the chromene core and aryl group, affecting π-π stacking and solubility . DFT calculations (B3LYP/6-31G*) can model these effects for reactivity predictions.

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • IR Spectroscopy : Confirm nitrile (ν ≈ 2190 cm⁻¹) and carbonyl (ν ≈ 1640–1680 cm⁻¹) groups.
  • NMR : ¹H NMR shows distinct signals for NH₂ (δ 4.8–5.2 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR resolves the sp³ carbons in the tetrahydro ring (δ 25–35 ppm) .
  • X-ray Crystallography : Essential for confirming sofa conformations of the pyran and cyclohexenone rings. Unit cell parameters (e.g., monoclinic C2/c, a = 25.021 Å, β = 114.7°) and hydrogen-bonding networks (N–H···N/O) are validated against databases like CCDC .

Advanced: How can conflicting crystallographic data on hydrogen-bonding networks be resolved?

Answer:
Contradictions arise from solvent polarity (e.g., DMSO vs. ethanol) and crystallization conditions. For example, polar solvents stabilize N–H···O bonds over N–H···N interactions. High-resolution data (R < 0.05) and Hirshfeld surface analysis (CrystalExplorer) differentiate weak interactions. In dichlorophenyl derivatives, Cl···Cl contacts (3.3–3.5 Å) may compete with hydrogen bonds, necessitating topology analysis (AIMAll) to quantify interaction energies .

Basic: What biological screening assays are relevant for this compound?

Answer:

  • Antimicrobial Activity : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) and C. albicans (ATCC 10231). Chromenes with Cl substituents show enhanced activity (MIC 8–16 µg/mL) due to membrane disruption .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ ≈ 35 µM) and FRAP tests correlate with the electron-deficient aryl group’s redox activity .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ≈ 85 Ų, LogP ≈ 2.8) and CYP450 inhibition risk (CYP3A4 IC₅₀ ≈ 12 µM).
  • Molecular Dynamics (MD) : GROMACS simulations (AMBER force field) model blood-brain barrier penetration, showing limited CNS uptake due to high polarity .

Basic: How are regiochemical outcomes controlled during synthesis?

Answer:
Regioselectivity at C3 (nitrile vs. acetyl substitution) is governed by the catalyst. Knoevenagel condensation with piperidine favors nitrile formation, while acetic acid catalysts may lead to acetyl byproducts. Monitoring via TLC (hexane:ethyl acetate 3:1) ensures single-product formation .

Advanced: What role do crystal defects play in thermal stability measurements?

Answer:
Defects (e.g., vacancies, dislocations) lower melting points (ΔT ≈ 5–10°C) and enthalpy (DSC data). High-quality crystals (evidenced by low Rint < 0.05) show sharper DSC endotherms (∆H ≈ 120–150 J/g). Pair distribution function (PDF) analysis (XRD) quantifies disorder in the dichlorophenyl moiety .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : C18 column (acetonitrile:water 70:30), retention time ≈ 6.2 min, purity >98%.
  • Elemental Analysis : Theoretical C 58.32%, H 3.82%, N 7.56%; deviations >0.3% indicate impurities .

Advanced: What mechanistic insights explain solvent effects on reaction kinetics?

Answer:
Polar aprotic solvents (DMF) accelerate the initial Knoevenagel step (ΔG‡ ≈ 45 kJ/mol) but slow cyclization due to poor stabilization of the zwitterionic intermediate. Water enhances cyclization (ΔG‡ ≈ 38 kJ/mol) via hydrogen bonding to the enolate, as shown by Eyring plots (ln(k) vs. 1/T) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.